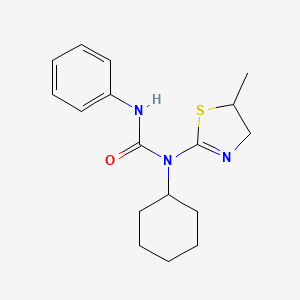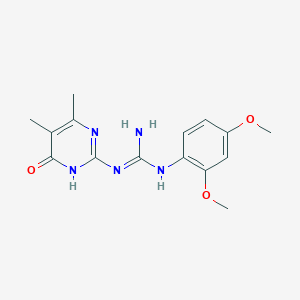![molecular formula C19H17ClN4O4 B11485083 N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485083.png)
N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-N-{2-[(3-Phenyl-1,2,4-Oxadiazol-5-yl)Formamido]Ethyl}Acetamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring and the chlorophenoxy group in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)-N-{2-[(3-Phenyl-1,2,4-Oxadiazol-5-yl)Formamido]Ethyl}Acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through nucleophilic substitution reactions using chlorophenol and suitable electrophiles.
Coupling Reactions: The final step involves coupling the oxadiazole derivative with the chlorophenoxy intermediate using coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to other heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones and other oxidized derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as an anti-inflammatory and anti-cancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases, including cancer and inflammatory disorders. Its unique structure allows it to interact with specific molecular targets in the body.
Industry: In the industrial sector, this compound is used in the development of new agrochemicals and materials with enhanced properties such as increased stability and bioactivity.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N-{2-[(3-Phenyl-1,2,4-Oxadiazol-5-yl)Formamido]Ethyl}Acetamide involves its interaction with specific molecular targets in the body. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
- 2-(4-Chlorophenoxy)-N-[1-(3-Methyl-1,2,4-Oxadiazol-5-yl)Cyclohexyl]Acetamide
- 2-(4-Chlorophenoxy)-N-(3-(Trifluoromethyl)Phenyl)Acetamide
- (4-(1,2,4-Oxadiazol-5-yl)Phenyl)-2-Aminoacetamide Derivatives
Comparison:
- Structural Differences: While all these compounds contain the oxadiazole ring and chlorophenoxy group, they differ in the substituents attached to these core structures. These differences can significantly impact their chemical and biological properties.
- Biological Activity: The presence of different substituents can alter the compound’s ability to interact with biological targets, leading to variations in their pharmacological effects.
- Chemical Reactivity: Structural variations can also influence the compound’s reactivity in chemical reactions, affecting the types of products formed and the conditions required for these reactions.
Properties
Molecular Formula |
C19H17ClN4O4 |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H17ClN4O4/c20-14-6-8-15(9-7-14)27-12-16(25)21-10-11-22-18(26)19-23-17(24-28-19)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,25)(H,22,26) |
InChI Key |
JPHPFCXAYRKFRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl [5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B11485013.png)
![2-(1,3-benzodioxol-5-yl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B11485014.png)
![N-{2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}pentanamide](/img/structure/B11485024.png)
![N-{2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11485030.png)
![5-Chloro-4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11485047.png)
![3-methyl-N-[5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]butanamide](/img/structure/B11485054.png)

![N-[4-(thiophen-2-ylcarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11485067.png)
![3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-amine](/img/structure/B11485081.png)
![[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B11485084.png)
![Ethyl (5-{[2-(cyclopropylcarbamoyl)phenyl]sulfamoyl}-2-methoxyphenoxy)acetate](/img/structure/B11485093.png)
![3-(1-adamantyl)-N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B11485098.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetamide](/img/structure/B11485106.png)
